Methanetriol

Description

Structure

3D Structure

Properties

CAS No. |

463-78-5 |

|---|---|

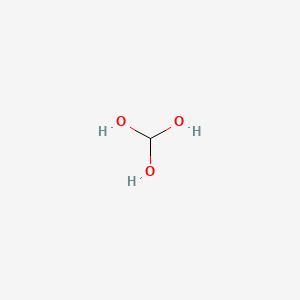

Molecular Formula |

CH4O3 |

Molecular Weight |

64.041 g/mol |

IUPAC Name |

methanetriol |

InChI |

InChI=1S/CH4O3/c2-1(3)4/h1-4H |

InChI Key |

RLAHWVDQYNDAGG-UHFFFAOYSA-N |

SMILES |

C(O)(O)O |

Canonical SMILES |

C(O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methanetriol from Methanol and Oxygen: An Exploration of a Groundbreaking Synthesis and Practical Alternatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the synthesis of methanetriol (orthoformic acid) from methanol (B129727) and oxygen. It directly examines the feasibility of this conversion, detailing the first and only reported successful synthesis under specialized, non-standard laboratory conditions. The inherent instability of this compound and the typical outcomes of methanol oxidation are discussed to provide a comprehensive chemical context. Furthermore, this guide presents established protocols for the synthesis of stable this compound derivatives, such as orthoformate esters, which serve as practical surrogates in chemical and pharmaceutical development. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction: The Challenge of Synthesizing this compound

This compound, also known as orthoformic acid, is an organic compound with the chemical formula HC(OH)₃. For many years, it was considered a hypothetical molecule, predicted to be highly unstable.[1] This instability is attributed to the presence of three hydroxyl (-OH) groups attached to a single carbon atom, a structure that typically undergoes rapid dehydration to form more stable products, in this case, formic acid and water.[2][3] Consequently, the synthesis of this compound has been a significant challenge for chemists.

The direct conversion of methanol and oxygen to this compound is not achievable through conventional oxidation methods, which typically yield formaldehyde, formic acid, or carbon dioxide.[4][5] However, a groundbreaking study in 2024 reported the first successful synthesis and detection of this compound from methanol and oxygen under conditions mimicking deep space.[6][7] This guide will detail that specific experimental protocol while also providing practical, established methods for the synthesis of stable this compound derivatives for research and development applications.

References

- 1. Orthoformic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

The Elusive Methanetriol: A Technical Guide to its Groundbreaking Synthesis and Characterization

For decades, methanetriol (CH(OH)₃), also known as orthoformic acid, was relegated to the realm of hypothetical molecules—a transient species too unstable to be isolated or observed. This technical guide provides an in-depth overview of the first successful synthesis and characterization of a stable this compound molecule, a landmark achievement with significant implications for atmospheric chemistry, astrochemistry, and fundamental chemical bonding theories.

This document, intended for researchers, scientists, and drug development professionals, details the experimental protocols, presents key quantitative data, and visualizes the intricate pathways involved in the formation and decomposition of this once-thought "impossible" molecule.

Introduction: Overcoming the Erlenmeyer Rule

The instability of compounds with multiple hydroxyl groups on a single carbon atom, as described by the Erlenmeyer rule, has long posed a formidable challenge to synthetic chemists. This compound, the simplest orthoacid, was predicted to readily decompose into formic acid and water. However, recent computational studies suggested that a significant kinetic barrier could allow for its existence under specific conditions. In 2024, a team of researchers successfully synthesized and characterized this compound in the gas phase at low temperatures, confirming its kinetic stability.[1][2][3][4] This breakthrough was achieved by irradiating low-temperature mixed ices of methanol (B129727) and molecular oxygen, mimicking the conditions of interstellar space.[1][2][3]

Experimental Protocols

The synthesis and characterization of this compound were conducted under ultra-high vacuum conditions, employing a combination of cryogenic techniques and advanced mass spectrometry.

Synthesis of this compound in Interstellar Ice Analogs

The formation of this compound was achieved through the energetic processing of a low-temperature ice mixture of methanol (CH₃OH) and molecular oxygen (O₂).

Experimental Setup:

-

An ultra-high vacuum chamber with a base pressure of a few 10⁻¹¹ torr.

-

A cryogenically cooled substrate (e.g., a silver or copper wafer) held at approximately 5 K.

-

A gas deposition system for the controlled introduction of methanol and oxygen.

-

An electron gun for the energetic irradiation of the ice.

Protocol:

-

Ice Deposition: A mixed gas of methanol and molecular oxygen (typical ratio of 1:10) is deposited onto the pre-cooled substrate at 5 K to form a thin ice film (typically a few hundred nanometers thick).

-

Energetic Irradiation: The ice is irradiated with energetic electrons (e.g., 5 keV) for a specified duration to induce the formation of radicals and initiate chemical reactions within the ice matrix. This process simulates the effects of galactic cosmic rays in interstellar environments.[3]

-

Temperature-Programmed Desorption (TPD): Following irradiation, the substrate is slowly heated at a controlled rate (e.g., 0.5 K min⁻¹). As the temperature increases, the volatile species, including the newly formed this compound, sublimate from the ice into the gas phase.

Detection and Characterization by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

The sublimated molecules are then identified using a highly sensitive and isomer-selective mass spectrometry technique.

Instrumentation:

-

A reflectron time-of-flight (ReTOF) mass spectrometer.

-

A tunable vacuum ultraviolet (VUV) light source for single-photon ionization.

Protocol:

-

Photoionization: The gas-phase molecules entering the mass spectrometer are ionized by a beam of VUV photons with a specific energy. For this compound, isomer-selective identification is achieved through dissociative photoionization.

-

Mass Analysis: The resulting ions are accelerated into the ReTOF mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The ions are detected, and a mass spectrum is generated. The identification of this compound is confirmed by the detection of its characteristic fragment ion at m/z = 47 (HC(OH)₂⁺) at a specific photoionization energy.[4]

Quantitative Data

Computational studies and experimental measurements have provided crucial quantitative data on the structure and stability of the this compound molecule.

Computed Molecular Properties of this compound

The following table summarizes key computed structural and energetic parameters for the lowest energy conformer of this compound.

| Property | Value |

| Structural Parameters | |

| C-O Bond Length | 1.396 Å |

| C-H Bond Length | 1.103 Å |

| O-H Bond Length | 0.965 Å |

| O-C-O Bond Angle | 109.1° |

| H-C-O Bond Angle | 109.8° |

| Energetics | |

| Decomposition Barrier (to HCOOH + H₂O) | 148 kJ mol⁻¹ |

| Adiabatic Ionization Energy | 10.51 eV |

| Vibrational Frequencies | |

| OH Stretch | 3670 - 3680 cm⁻¹ |

| CH Stretch | 2980 cm⁻¹ |

| CO Stretch | 1050 - 1150 cm⁻¹ |

Data sourced from computational chemistry studies.

Mass Spectrometry Data

The identification of this compound in the gas phase was confirmed by the following mass spectrometry data.

| Parameter | Value |

| Mass-to-Charge Ratio (m/z) of Fragment Ion | 47 (HC(OH)₂⁺) |

| Appearance Energy of Fragment Ion | 10.70 ± 0.04 eV |

Signaling Pathways and Experimental Workflow

While "signaling pathways" in a biological sense are not applicable to this chemical system, the following diagrams illustrate the experimental workflow and the proposed chemical pathways for the formation and decomposition of this compound.

Conclusion and Future Perspectives

The successful synthesis and characterization of this compound represent a significant advancement in our understanding of "unstable" molecules. This work provides a foundation for future studies on the chemistry of orthoacids and their derivatives. The experimental and computational data presented here will be invaluable for refining models of atmospheric and interstellar chemistry, where this compound may play a previously unappreciated role. Furthermore, the techniques employed in this study open up new avenues for the synthesis and characterization of other elusive and highly reactive chemical species. The stability of this compound, once considered impossible, underscores the importance of kinetic factors in determining molecular existence and highlights the vast, unexplored landscapes of chemical possibility.

References

Orthoformic Acid: A Comprehensive Technical Guide to a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthoformic acid, or methanetriol, has long been considered a hypothetical molecule, too unstable for isolation. Its existence has been postulated as a fleeting intermediate in the hydrolysis of orthoformates. This technical guide provides a comprehensive overview of orthoformic acid as a reactive intermediate, consolidating theoretical predictions with the first direct experimental evidence of its formation and detection. This document details the experimental protocols for its gas-phase synthesis and characterization, summarizes key quantitative data, and presents reaction pathways and experimental workflows through detailed diagrams. This guide is intended for researchers in organic chemistry, drug development, and materials science who are interested in the properties and potential applications of this elusive molecule.

Introduction

Orthoformic acid, with the chemical formula HC(OH)₃, is the simplest ortho acid. For decades, it was presumed to be an unstable intermediate that rapidly decomposes into formic acid and water.[1][2] However, recent advancements in experimental techniques have enabled its direct observation, confirming its existence and opening new avenues for research.[1][3] This guide will delve into the theoretical underpinnings of orthoformic acid's role as a reactive intermediate and present the groundbreaking experimental work that has allowed for its characterization.

Theoretical Framework

Computational studies have been instrumental in predicting the structure and stability of orthoformic acid. Theoretical calculations indicate that while orthoformic acid is thermodynamically less stable than formic acid and water, a significant activation energy barrier prevents its spontaneous decomposition.[2]

Hydrolysis of Orthoformates

The acid-catalyzed hydrolysis of orthoformates is a classic reaction in organic chemistry where orthoformic acid is a proposed intermediate. The reaction proceeds through a series of protonation and elimination steps, ultimately yielding a carboxylic acid and an alcohol.

Diagram: Acid-Catalyzed Hydrolysis of a Trialkyl Orthoformate

Caption: Acid-catalyzed hydrolysis pathway of a trialkyl orthoformate.

Experimental Evidence for Orthoformic Acid

The first direct detection of orthoformic acid was achieved in 2024 through experiments conducted in a low-temperature, high-vacuum environment.[1][3] This work provided definitive proof of its existence and stability in the gas phase.

Gas-Phase Synthesis and Detection

Orthoformic acid was synthesized by the electron irradiation of a frozen mixture of methanol (B129727) and molecular oxygen.[1][3] The products were then identified in the gas phase upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS).[3]

Diagram: Experimental Workflow for Orthoformic Acid Detection

Caption: Workflow for the synthesis and detection of orthoformic acid.

Experimental Protocol: Gas-Phase Synthesis and Detection of Orthoformic Acid

The following protocol is a summary of the methodology used for the first successful detection of orthoformic acid.[3][4]

Materials:

-

Methanol (CH₃OH)

-

Molecular Oxygen (O₂)

-

Low-temperature (5 K) substrate

-

Electron source for irradiation

-

Vacuum ultraviolet (VUV) photoionization source

-

Reflectron time-of-flight mass spectrometer (Re-ToF-MS)

Procedure:

-

Ice Sample Preparation: A mixed ice of methanol and molecular oxygen is deposited on a substrate cooled to 5 K in a high-vacuum chamber.

-

Irradiation: The ice sample is irradiated with energetic electrons to mimic the effects of galactic cosmic rays.[4]

-

Sublimation: The irradiated ice is then heated, causing the products to sublimate into the gas phase.

-

Photoionization: The sublimated gas is introduced into the mass spectrometer and ionized using a vacuum ultraviolet (VUV) photoionization source.

-

Mass Analysis: The ionized molecules are analyzed using a reflectron time-of-flight mass spectrometer to identify the mass-to-charge ratio (m/z) of the products.

-

Isotopic Substitution: The experiment is repeated with isotopically labeled precursors (e.g., ¹³CH₃OH, CH₃¹⁸OH, CD₃OD) to confirm the elemental composition of the detected species.

Quantitative Data

The key quantitative data from the mass spectrometric analysis and theoretical calculations are summarized below.

| Parameter | Value | Reference |

| Orthoformic Acid (this compound) | ||

| Molecular Weight (amu) | 64.04 | [3] |

| Detected m/z of Parent Ion | 64 | [5] |

| Adiabatic Ionization Energy (eV, calc.) | 9.77 - 9.95 | [5] |

| Appearance Energy of HC(OH)₂⁺ fragment (eV, calc.) | 10.70 ± 0.04 | [5] |

| Decomposition of Orthoformic Acid | ||

| Activation Free Energy (ΔG‡, kcal/mol, calc.) | +36.6 | [2] |

| Free Energy of Reaction (ΔG₂₉₈, kcal/mol, calc.) | +14.49 | [2] |

Significance and Future Directions

The definitive identification of orthoformic acid as a stable, albeit transient, species has significant implications for several fields:

-

Atmospheric Chemistry: Orthoformic acid and its isomers may play a role in atmospheric aerosol formation and the oxidation of organic molecules in the atmosphere.[1][3]

-

Astrochemistry: The conditions under which orthoformic acid was synthesized mimic those found in interstellar space, suggesting it could be present in cosmic ices.[4]

-

Organic Synthesis: A deeper understanding of the stability and reactivity of orthoformic acid could lead to the development of novel synthetic methodologies.

-

Drug Development: The orthoester functional group is utilized in various prodrug strategies. A better understanding of the hydrolysis intermediates could inform the design of more effective drug delivery systems.

Future research will likely focus on the spectroscopic characterization of orthoformic acid, the investigation of its reactivity with other molecules, and the exploration of its role in various chemical and biological systems.

Conclusion

Orthoformic acid, once a hypothetical molecule, has been successfully synthesized and characterized as a reactive intermediate. The experimental and theoretical data presented in this guide provide a solid foundation for further investigation into the chemistry of this fundamental organic molecule. The ability to generate and detect orthoformic acid opens up exciting new possibilities for research in a wide range of scientific disciplines.

References

- 1. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]

Gas-Phase Stability of Methanetriol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered a transient and unstable species, recent groundbreaking research has demonstrated the tangible existence and kinetic stability of methanetriol (CH(OH)₃) in the gas phase. This technical guide provides a comprehensive overview of the first successful synthesis, characterization, and the intrinsic stability of this simplest orthocarboxylic acid. The findings challenge long-standing chemical principles, such as Erlenmeyer's rule, and open new avenues for understanding atmospheric chemistry, combustion processes, and astrochemistry. This document details the experimental protocols for its generation and detection, presents key quantitative data on its stability, and illustrates its decomposition pathways.

Introduction

For nearly 150 years, organic compounds with multiple hydroxyl groups on a single carbon atom were presumed to be inherently unstable, readily dehydrating to form more stable carbonyl compounds.[1][2] this compound, also known as orthoformic acid, was a prime example of such a "hypothetical" molecule, expected to spontaneously decompose into formic acid and water.[3][4] However, recent experimental work has overturned this paradigm, providing the first definitive evidence of its existence and stability in the gas phase.[1][5]

The successful isolation and characterization of this compound were achieved by mimicking the conditions of the interstellar medium, where low temperatures and energetic radiation can lead to unexpected chemical syntheses.[2][6][7] These findings have significant implications for our understanding of fundamental chemical bonding and reactivity, particularly in environments where this compound and its isomers could act as important reactive intermediates.[2][5]

Experimental Synthesis and Detection of Gas-Phase this compound

The first successful synthesis of this compound was accomplished in low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation.[1][2][5] This process simulates the effects of galactic cosmic rays on astrophysical ices.[2][7]

Experimental Protocol

The key experimental steps for the generation and detection of gas-phase this compound are as follows:

-

Ice Preparation: A mixed ice of methanol and molecular oxygen is deposited at a cryogenic temperature of 5 K.[2]

-

Irradiation: The ice is irradiated with energetic electrons to simulate the effects of cosmic rays, inducing chemical reactions within the ice matrix.[2]

-

Sublimation: The irradiated ice is then heated, causing the newly formed molecules, including this compound, to sublimate into the gas phase.[1][5]

-

Detection: The sublimated gas-phase molecules are identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][5] This technique allows for the unambiguous identification of this compound and its isomers based on their mass-to-charge ratio and photoionization fragments.[1]

Quantitative Data on the Stability of this compound

The stability of gas-phase this compound is supported by both experimental measurements and theoretical calculations. A significant energy barrier prevents its unimolecular decomposition.[1][5]

| Parameter | Value | Method | Reference |

| Relative Free Energy | 14.49 kcal/mol | CCSD(T)/Def2-TZVPP | [3] |

| (this compound vs. Formic Acid + H₂O) | |||

| Free Energy of Activation | +36.6 kcal/mol | IRC Calculation | [3] |

| (Unimolecular Decomposition) | |||

| Appearance Energy | 10.70 ± 0.04 eV | Experimental (PI-ReTOF-MS) | [1] |

| (of CH(OH)₂⁺ fragment) |

Decomposition Pathway of this compound

The primary decomposition pathway for this compound in the gas phase is a unimolecular dehydration reaction to form formic acid and water.

CH(OH)₃ (g) → HCOOH (g) + H₂O (g)

This reaction is hindered by a substantial activation energy barrier, which accounts for the observed stability of this compound in the gas phase.[1][5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and detection of gas-phase this compound.

Unimolecular Decomposition Pathway

Caption: Unimolecular decomposition pathway of this compound to formic acid and water.

Conclusion

The recent successful synthesis and characterization of gas-phase this compound represent a significant advancement in fundamental chemistry. The data conclusively demonstrate that this molecule, long thought to be too unstable to exist, is kinetically stable in the gas phase due to a significant activation barrier for its decomposition. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the chemistry of orthocarboxylic acids and their roles in various chemical environments. These findings will undoubtedly stimulate further theoretical and experimental investigations into this once "impossible" molecule.

References

- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 2. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

- 3. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Orthoformic acid - Wikipedia [en.wikipedia.org]

- 5. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

An In-depth Technical Guide to the Electronic Structure of Methanetriol

For Researchers, Scientists, and Drug Development Professionals

Methanetriol, historically known as orthoformic acid with the chemical formula CH(OH)₃, has long been considered a transient and unstable molecule. Its existence was largely theoretical until recent advancements in experimental techniques enabled its synthesis and characterization.[1][2][3][4][5] This guide provides a comprehensive overview of the electronic structure of this compound, based on state-of-the-art computational chemistry studies. The thermodynamic instability, yet kinetic persistence, of this compound makes its study crucial for understanding reaction mechanisms in atmospheric science and organic chemistry.[1][2]

Computational Methodologies

The electronic structure of this compound has been investigated using a variety of sophisticated computational methods. These ab initio and density functional theory (DFT) approaches are essential for predicting the molecule's geometry, stability, and vibrational properties, especially given its challenging experimental nature.

Key Computational Approaches:

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This high-accuracy method is often considered the "gold standard" in computational chemistry for providing reliable energetic predictions.[6]

-

Density Functional Theory (DFT): Functionals such as ωB97X-D have been employed to provide a good balance between computational cost and accuracy for geometry optimizations and energy calculations.[6][7]

-

Møller-Plesset Perturbation Theory (MP2): This is another widely used method for incorporating electron correlation beyond the Hartree-Fock approximation.

Basis Sets:

To ensure a proper description of the electronic wavefunction, especially for a molecule with multiple lone pairs, augmented correlation-consistent basis sets, such as aug-cc-pVTZ and Def2-TZVPP, have been utilized.[6][7]

Workflow for Computational Analysis:

The general workflow for the computational investigation of this compound is outlined below. This process involves defining the initial structure, performing geometry optimization to find the lowest energy conformation, and then calculating various molecular properties.

References

- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 2. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Orthoformic acid - Wikipedia [en.wikipedia.org]

- 6. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. uhmreactiondynamics.org [uhmreactiondynamics.org]

Unimolecular Decomposition of Methanetriol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the unimolecular decomposition of methanetriol (CH(OH)3), a historically elusive molecule of significant interest in atmospheric chemistry and as a reactive intermediate. The recent, first-ever synthesis and characterization of this compound have provided crucial data on its stability and decomposition pathway.

Introduction to this compound (Orthoformic Acid)

This compound, also known as orthoformic acid, is the simplest orthocarboxylic acid, featuring a central carbon atom bonded to one hydrogen and three hydroxyl groups. For a long time, it was considered a hypothetical molecule, presumed to be too unstable for isolation due to its expected rapid decomposition into formic acid and water.[1][2] However, recent groundbreaking research in 2024 has reported the first synthesis of this compound in low-temperature ices of methanol (B129727) and molecular oxygen subjected to energetic irradiation.[1][3][4] Subsequent detection in the gas phase has confirmed its existence and has revealed a significant kinetic barrier to its unimolecular decomposition, making it more stable than previously thought, especially in the absence of catalysts.[1][3][5]

The Unimolecular Decomposition Pathway

The primary and most facile unimolecular decomposition pathway for this compound is a dehydration reaction. This process involves an intramolecular hydrogen transfer, leading to the formation of formic acid (HCOOH) and a water molecule (H₂O).

Reaction: CH(OH)₃ → HCOOH + H₂O

This decomposition is thermodynamically favorable, with this compound being at a higher free energy level than the products.[5] However, the reaction is kinetically hindered by a substantial energy barrier.

Quantitative Analysis of the Decomposition Barrier

Recent theoretical calculations have provided quantitative insights into the thermodynamics and kinetics of the unimolecular decomposition of this compound. These data are crucial for understanding the molecule's stability and predicting its lifetime under various conditions.

| Parameter | Value (kcal/mol) | Computational Method | Reference |

| Free Energy of Activation (ΔG‡) | +36.6 | ωB97X-D/Def2-TZVPP | [5] |

| Relative Free Energy (ΔG₂₉₈) | +14.49 | CCSD(T)/Def2-TZVPP | [5] |

-

Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for the unimolecular decomposition to occur. A value of +36.6 kcal/mol indicates a significant kinetic stability in the absence of catalysts.

-

Relative Free Energy (ΔG₂₉₈): This value indicates that this compound is thermodynamically less stable than formic acid and water by 14.49 kcal/mol at 298 K.

Experimental and Computational Protocols

The successful synthesis and characterization of this compound involved a combination of sophisticated experimental and computational techniques.

4.1. Experimental Synthesis and Detection

-

Synthesis: this compound was synthesized in low-temperature (5 K) mixed ices of methanol (CH₃OH) and molecular oxygen (O₂).[4] These ices were subjected to energetic electron irradiation, simulating the effects of galactic cosmic rays.[4]

-

Detection: The products were identified upon sublimation using vacuum ultraviolet (VUV) photoionization coupled with reflectron time-of-flight mass spectrometry (Re-ToF-MS).[4] This isomer-selective technique allowed for the unambiguous identification of this compound among other isomers and reaction products.[1][3]

4.2. Computational Methodology

-

Electronic Structure Calculations: The energetics of the decomposition pathway and the structure of the transition state were investigated using high-level quantum chemical methods.

-

Methods Employed: Calculations were performed at the CCSD(T)/Def2-TZVPP and ωB97X-D/Def2-TZVPP levels of theory.[5] These methods provide a reliable description of the potential energy surface for the decomposition reaction.

Visualizations

5.1. Unimolecular Decomposition Pathway of this compound

Caption: Unimolecular decomposition of this compound to formic acid and water.

5.2. Experimental Workflow for this compound Synthesis and Detection

Caption: Experimental workflow for the synthesis and detection of this compound.

References

- 1. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthoformic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

- 5. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Emergent Role of Methanetriol in the Atmospheric Aerosol Cycle: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanetriol (CH(OH)₃), also known as orthoformic acid, has long been a molecule of significant theoretical interest in atmospheric chemistry. Postulated as a transient intermediate in the formation of secondary organic aerosols, its extreme instability has precluded experimental detection until a recent groundbreaking study in 2024. This whitepaper provides a comprehensive overview of the current, cutting-edge understanding of this compound's potential role in the atmospheric aerosol cycle. While direct atmospheric measurements remain elusive, this document synthesizes the initial experimental evidence of its existence, detailed computational chemistry data, and the hypothesized pathways for its formation and fate. This guide is intended to bring researchers, atmospheric scientists, and professionals in related fields, such as drug development where analogous chemical structures are of interest, up to speed on this rapidly evolving area of atmospheric science.

Introduction: The Elusive this compound

Orthocarboxylic acids, organic molecules with three hydroxyl groups attached to a single carbon atom, have been identified as potentially crucial reactive intermediates in the atmospheric aerosol cycle.[1][2] The simplest of these, this compound, has been a subject of fascination and a significant challenge to detect experimentally due to its predicted short lifetime and tendency to dehydrate to formic acid and water.[1][2]

Recent advancements have led to the first successful synthesis and detection of this compound, confirming its existence and gas-phase stability under specific conditions.[1][2][3] This discovery has profound implications for our understanding of atmospheric oxidation chemistry and the formation of secondary aerosol particles, which play a critical role in climate and air quality.[4] This whitepaper will delve into the knowns and unknowns of this compound, from its fundamental chemistry to its potential atmospheric significance.

Physicochemical Properties and Stability

Computational studies have been instrumental in predicting the properties of this compound. While thermodynamically less stable than its decomposition products, a significant activation energy barrier hinders its unimolecular decomposition, allowing for its existence in the gas phase.[1][2][3]

Table 1: Calculated Energetics of this compound Decomposition

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Method | Reference |

| ΔG₂₉₈ (Decomposition to H₂O + HCOOH) | 14.49 | 60.6 | CCSD(T)/Def2-TZVPP | [5] |

| ΔG₂₉₈ (Decomposition to H₂O + HCOOH) | 14.48 | 60.6 | ωB97X-D/Def2-TZVPP | [5] |

| Activation Free Energy (ΔG‡) for Unimolecular Decomposition | 36.6 | 153.1 | ωB97X-D/Def2-TZVPP | [5] |

| Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Dimer) | 26.7 | 111.7 | ωB97X-D/Def2-TZVPP | [5] |

| Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Trimer) | 24.2 | 101.3 | ωB97X-D/Def2-TZVPP | [5] |

| Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Tetramer) | 24.1 | 100.8 | ωB97X-D/Def2-TZVPP | [5] |

Note: The significantly lower activation energy for intermolecular decomposition suggests that in the presence of other molecules, particularly water or other this compound molecules, its decomposition would be more rapid.

Experimental Synthesis and Detection

The first successful synthesis and detection of this compound was achieved under conditions simulating interstellar ices, providing a potential analogue for processes that could occur in cold regions of the Earth's atmosphere.[1][2][3][6]

Experimental Protocol: Synthesis and Detection of this compound

-

Ice Preparation: A mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) was deposited onto a cold finger at a temperature of 5 K.[3][6]

-

Irradiation: The low-temperature ice was subjected to energetic electrons to simulate the effects of galactic cosmic rays, initiating chemical reactions within the ice matrix.[3][6]

-

Sublimation: The irradiated ice was then warmed in a temperature-programmed desorption (TPD) experiment, causing the newly formed molecules to sublimate into the gas phase.[1][2][3]

-

Detection: The sublimated gas-phase molecules were identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][2][3] This technique allows for the differentiation of isomers based on their unique photoionization fragmentation patterns.

Experimental Workflow

Caption: Workflow for the first synthesis and detection of this compound.

Atmospheric Formation and Reaction Pathways (Hypothesized)

While direct atmospheric observation is lacking, the experimental synthesis provides clues to potential formation mechanisms. The formation in the laboratory involved radical intermediates.[3] In the atmosphere, the oxidation of methanol, the most abundant non-methane organic compound, could potentially lead to this compound through a series of radical-initiated reactions, although these pathways are yet to be confirmed.

Hypothesized Formation and Decomposition of this compound

References

- 1. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 4. isms.illinois.edu [isms.illinois.edu]

- 5. Exploring this compound - "the Formation of an Impossible Molecule" - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. First Synthesis of Elusive this compound - ChemistryViews [chemistryviews.org]

The Formation of Methanetriol in Interstellar Ice Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetriol (CH(OH)₃), historically known as orthoformic acid, is a molecule that has long been considered a fleeting intermediate, prone to rapid dehydration. Traditional organic chemistry principles suggest that compounds with multiple hydroxyl groups on a single carbon atom are inherently unstable. However, recent groundbreaking laboratory experiments simulating the harsh conditions of interstellar space have demonstrated the successful synthesis and detection of this compound. This technical guide provides an in-depth analysis of the formation of this compound in interstellar ice analogs, detailing the experimental protocols, presenting the available quantitative data, and illustrating the key reaction pathways. This work is of significant interest to researchers in astrochemistry, atmospheric sciences, and drug development, as it pushes the boundaries of our understanding of chemical stability and opens new avenues for the synthesis of novel molecular structures.

Introduction

The interstellar medium (ISM) is a vast and extreme environment, characterized by cryogenic temperatures, high vacuum, and a constant flux of energetic radiation. Within dense molecular clouds, gas-phase molecules accrete onto dust grains, forming icy mantles. These ices are a rich laboratory for chemistry, where energetic processing by cosmic rays and ultraviolet photons can drive the formation of complex organic molecules (COMs).

For decades, the existence of this compound has been a subject of theoretical speculation. Its instability is predicted by Erlenmeyer's rule, which states that geminal diols and related compounds readily lose water to form a more stable carbonyl group. In the case of this compound, this would lead to the formation of formic acid and water. However, computational studies have suggested that a significant kinetic barrier could allow this compound to exist as a stable molecule if formed in a sufficiently cold and isolated environment[1][2].

Recent experimental work has confirmed this prediction, with the first-ever synthesis and detection of this compound in a laboratory setting that mimics the conditions of interstellar ices[1][3][4][5][6]. This discovery not only has profound implications for our understanding of interstellar chemistry but also challenges our conventional understanding of molecular stability.

Experimental Synthesis and Detection

The successful synthesis of this compound was achieved through the energetic processing of low-temperature ice mixtures of methanol (B129727) (CH₃OH) and molecular oxygen (O₂)[1][3][4][5]. The experimental setup and procedure are critical to the formation and preservation of this elusive molecule.

Experimental Apparatus

The experiments were conducted in an ultra-high vacuum (UHV) chamber, maintained at pressures in the low 10⁻¹⁰ Torr range to simulate the vacuum of interstellar space. A polished silver substrate, mounted on a closed-cycle helium cryostat, served as the analog for an interstellar dust grain. The temperature of this substrate could be precisely controlled from 5 K upwards.

The primary analytical technique employed was isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-Re-ToF-MS). This technique allows for the detection of molecules as they sublimate from the ice during a process called temperature-programmed desorption (TPD). Tunable vacuum ultraviolet (VUV) radiation from a synchrotron was used to ionize the sublimating molecules, and the resulting ions were analyzed by a mass spectrometer.

Experimental Protocol

-

Ice Deposition: A gas mixture of methanol and molecular oxygen was prepared and introduced into the UHV chamber. This gas mixture was then deposited onto the cold (5 K) silver substrate, forming an amorphous ice layer.

-

Irradiation: The ice analog was then irradiated with energetic electrons. This process simulates the effect of secondary electrons produced by the interaction of galactic cosmic rays with the icy mantles of interstellar dust grains[3].

-

Temperature-Programmed Desorption (TPD): After irradiation, the ice was heated at a controlled rate. As the temperature increased, different molecular species sublimated from the ice at their characteristic temperatures.

-

Photoionization and Mass Spectrometry: The sublimating molecules entered the ionization region of the mass spectrometer, where they were exposed to VUV photons of a specific energy. The resulting ions were then detected and their mass-to-charge ratio (m/z) was measured. By varying the photon energy, it is possible to selectively ionize different molecules and even differentiate between isomers.

Formation Pathway of this compound

The formation of this compound in the irradiated methanol-oxygen ice proceeds through a series of radical-radical recombination reactions. The initial energetic processing of the ice leads to the formation of various radicals. These radicals are trapped in the ice matrix and can recombine with each other, often with little to no activation barrier.

// Reactants CH3OH [label="CH₃OH", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Radicals CH2OH_rad [label="•CH₂OH", fillcolor="#FBBC05", fontcolor="#202124"]; OH_rad [label="•OH", fillcolor="#FBBC05", fontcolor="#202124"]; H_rad [label="•H", fillcolor="#FBBC05", fontcolor="#202124"]; OOH_rad [label="•OOH", fillcolor="#FBBC05", fontcolor="#202124"]; CH_OH2_rad [label="•CH(OH)₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate and Product H2O2 [label="H₂O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="CH(OH)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

// Edges CH3OH -> inv1 [label="+ e⁻", arrowhead=none]; inv1 -> CH2OH_rad; inv1 -> OH_rad; inv1 -> H_rad;

O2 -> inv2 [label="+ •H", arrowhead=none]; inv2 -> OOH_rad;

CH2OH_rad -> inv3 [label="+ •OH", arrowhead=none]; inv3 -> CH_OH2_rad;

CH_OH2_rad -> this compound [label="+ •OH"]; } caption="Proposed formation pathway of this compound in irradiated methanol-oxygen ices."

The energetic electrons initiate the dissociation of methanol, producing hydroxymethyl (•CH₂OH), hydroxyl (•OH), and hydrogen (•H) radicals. The hydrogen radicals can then react with molecular oxygen to form the hydroperoxyl radical (•OOH). Subsequent radical-radical recombination steps, such as the reaction between •CH₂OH and •OH, can lead to the formation of the dihydroxymethyl radical (•CH(OH)₂). Finally, the combination of the dihydroxymethyl radical with another hydroxyl radical yields this compound[1].

Quantitative Data

The primary focus of the initial studies on this compound formation has been its successful synthesis and identification. As such, comprehensive quantitative data on production yields and reaction rates are still forthcoming. However, the available data from the PI-Re-ToF-MS experiments provide valuable insights into the detection and stability of this compound.

The key experimental observation is the detection of a signal at m/z = 47, which corresponds to the dihydroxymethyl cation (CH(OH)₂⁺)[7]. This is a fragment produced by the dissociative photoionization of this compound, as the parent cation is unstable. The intensity of this signal is dependent on the photoionization energy, providing strong evidence for the presence of its parent molecule.

| Mass-to-Charge Ratio (m/z) | Assignment | Sublimation Temperature (K) | Photoionization Energy Dependence |

| 47 | CH(OH)₂⁺ (from CH(OH)₃) | ~190 | Strong signal at 11.08 eV and 11.00 eV; significantly reduced at lower energies. |

| 63 | C(OH)₃⁺ (from C(OH)₄) | Not observed in CH₃OH/O₂ ice | - |

| 64 | CH₄O₃⁺ | ~170 and ~200 | Observed at 10.25 eV and higher energies. |

Table 1: Summary of key mass-to-charge ratios detected during the temperature-programmed desorption of irradiated methanol-oxygen ices. The data is based on the findings reported in Marks et al. (2024)[1].

Isotopic substitution experiments using ¹³CH₃OH and CD₃OD confirmed the elemental composition of the m/z = 47 fragment, solidifying its assignment as originating from a molecule with one carbon atom, three hydrogen atoms, and at least two oxygen atoms, consistent with this compound[1].

Experimental Workflow

The overall experimental workflow for the synthesis and detection of this compound in interstellar ice analogs can be visualized as a sequential process.

Conclusion and Future Outlook

The successful synthesis of this compound in interstellar ice analogs represents a significant milestone in our understanding of organic chemistry in extreme environments. It demonstrates that molecules previously considered too unstable to exist can be formed and preserved under astrochemical conditions.

For researchers in astrochemistry, this discovery opens up new avenues for exploring the chemical complexity of the interstellar medium and the potential origins of prebiotic molecules. For atmospheric scientists, the stability of this compound in cold environments may have implications for atmospheric aerosol chemistry. For drug development professionals, the ability to synthesize and stabilize novel molecular structures with multiple functional groups on a single carbon atom could inspire the design of new classes of therapeutic agents.

Future research in this area will likely focus on:

-

Quantitative analysis: Determining the production yields of this compound under various experimental conditions.

-

Spectroscopic characterization: Obtaining the infrared and other spectroscopic signatures of this compound to aid in its potential detection in space by telescopes such as the James Webb Space Telescope.

-

Exploring other formation pathways: Investigating whether this compound can be formed from other precursor molecules in interstellar ices.

-

Investigating the chemistry of this compound: Studying the reactions of this compound once it is formed to understand its role in the broader chemical network of the interstellar medium.

The "impossible" has been made possible, and the future of this compound research promises to be both exciting and illuminating.

References

- 1. yangtaolab.com [yangtaolab.com]

- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 6. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 7. Methanetetrol and the final frontier in ortho acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of Trihydroxymethane (Orthocarbonic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxymethane, more formally known as methanetetrol (B14750045) or orthocarbonic acid (H₄CO₄), has long been a subject of theoretical fascination due to its unique structure, featuring a central carbon atom bonded to four hydroxyl groups. Historically considered a hypothetical molecule due to its inherent instability under standard conditions, recent advancements have enabled its synthesis and detection, opening new avenues for research. This technical guide provides a comprehensive overview of the theoretical properties of orthocarbonic acid, supported by computational data and a detailed account of its experimental synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

Orthocarbonic acid represents the simplest tetraol and is the ortho acid of carbonic acid. Its structure, with four sterically demanding hydroxyl groups on a single carbon, leads to significant thermodynamic instability.[1] Theoretical calculations have consistently predicted its spontaneous decomposition into carbonic acid (H₂CO₃) and water.[2] This inherent instability has made its isolation and characterization a formidable challenge.

However, computational studies have also suggested that orthocarbonic acid possesses a significant kinetic stability, with a substantial energy barrier to its decomposition.[1][3] Furthermore, theoretical models predict its stability at extremely high pressures, suggesting its potential existence in the interiors of ice giants like Uranus and Neptune.[1]

In a landmark achievement, the synthesis and detection of gas-phase orthocarbonic acid were reported in 2025.[2][4] This was accomplished through the electron-irradiation of a frozen mixture of water and carbon dioxide, simulating conditions in interstellar ices.[2][4] This breakthrough has transformed orthocarbonic acid from a theoretical curiosity into a tangible, albeit transient, chemical entity.

Theoretical Properties

The structural and energetic properties of orthocarbonic acid have been investigated using various computational chemistry methods. These studies provide crucial insights into its geometry, vibrational modes, and thermodynamic stability.

Molecular Structure

Ab initio and density functional theory (DFT) calculations have been employed to determine the optimized geometry of the orthocarbonic acid molecule. The molecule adopts a tetrahedral arrangement of the four oxygen atoms around the central carbon atom.

Table 1: Calculated Geometrical Parameters of Orthocarbonic Acid

| Parameter | Value |

| Bond Lengths | |

| C-O | 1.41 Å[2] |

| O-H | Value not explicitly found in search results |

| Bond Angles | |

| O-C-O | Value not explicitly found in search results |

| C-O-H | Value not explicitly found in search results |

Note: Specific calculated bond lengths for O-H and bond angles for O-C-O and C-O-H were not explicitly available in the provided search results. These values would be dependent on the level of theory and basis set used in the calculations.

Vibrational Frequencies

The calculated vibrational spectrum of orthocarbonic acid is essential for its identification via infrared spectroscopy. The table below summarizes the predicted harmonic vibrational frequencies.

Table 2: Calculated Vibrational Frequencies of Orthocarbonic Acid

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch | Specific values not found in search results |

| C-O stretch | Specific values not found in search results |

| O-C-O bend | Specific values not found in search results |

| C-O-H bend | Specific values not found in search results |

Note: A detailed table of calculated vibrational frequencies was not available in the provided search results. These calculations are typically reported in computational chemistry studies and would include assignments for each vibrational mode.

Thermodynamic Properties and Stability

The decomposition of orthocarbonic acid is a key theoretical consideration. Computational studies have quantified the energetics of this process.

Table 3: Calculated Thermodynamic Properties of Orthocarbonic Acid Decomposition

| Property | Value |

| Unimolecular Decomposition Barrier | 142 kJ mol⁻¹[1] |

| Reaction Enthalpy (H₄CO₄ → H₂CO₃ + H₂O) | Value not explicitly found in search results |

The significant activation barrier for decomposition indicates that orthocarbonic acid can exist as a metastable species, particularly in the gas phase at low temperatures.[1][3]

Experimental Protocols

The first successful synthesis and detection of orthocarbonic acid were achieved under conditions mimicking interstellar space.

Synthesis of Orthocarbonic Acid

Methodology: Electron-Irradiation of Cryogenic Ices[2][4]

-

Sample Preparation: A frozen mixture of water (H₂O) and carbon dioxide (CO₂) is prepared on a cryogenic substrate (e.g., a cold finger) at a temperature of 5 K.

-

Irradiation: The ice mixture is irradiated with a beam of high-energy electrons. This simulates the effect of galactic cosmic rays.

-

Reaction Pathway: The high-energy electrons induce the formation of radicals and other reactive species within the ice, leading to the formation of orthocarbonic acid.

Detection and Characterization

Methodology: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)[4]

-

Sublimation: Following irradiation, the temperature of the cryogenic substrate is slowly increased, causing the volatile products, including orthocarbonic acid, to sublimate into the gas phase.

-

Ionization: The sublimated gas is introduced into the ionization region of the mass spectrometer, where it is ionized by a tunable vacuum ultraviolet (VUV) light source.

-

Mass Analysis: The resulting ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Identification: Orthocarbonic acid is identified by its characteristic mass-to-charge ratio (m/z = 80 for the parent ion, C(OH)₄⁺).

Visualizations

Decomposition Pathway

The unimolecular decomposition of orthocarbonic acid proceeds through a transition state to yield carbonic acid and water.

References

The Fleeting Existence of Orthoformic Acid: A Historical and Technical Perspective

For decades, orthoformic acid (methanetriol, HC(OH)₃) remained a chemical enigma—a seemingly simple molecule, theorized to exist yet persistently evading synthesis and detection. This in-depth guide explores the historical pursuit of this elusive compound, culminating in its recent groundbreaking observation. We delve into the theoretical underpinnings of its instability, the experimental challenges that long precluded its discovery, and the innovative techniques that finally brought it to light.

Long relegated to the realm of hypothetical compounds, orthoformic acid was predicted to be exceptionally unstable, readily decomposing into the more familiar formic acid and water.[1][2] This inherent instability posed a significant barrier to its isolation and characterization, making it a "holy grail" for synthetic chemists. While its ester derivatives, orthoformates, are stable and have been synthesized for over a century, the free acid remained a ghost in the chemical landscape.[1]

The tide turned in 2024 with a landmark study that reported the first successful synthesis and detection of orthoformic acid.[2] This breakthrough was achieved not through traditional solution-phase chemistry, but by simulating the extreme conditions of interstellar space.

The Breakthrough: Synthesis in Interstellar Ice Analogs

The successful synthesis of orthoformic acid was accomplished by irradiating a frozen mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) at a cryogenic temperature of 5 Kelvin with energetic electrons.[2][3] This process mimics the effects of cosmic rays on interstellar ices. The resulting products were then gently sublimated and analyzed using highly sensitive isomer-selective photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS).[3] This sophisticated technique allowed for the unambiguous identification of the fleeting this compound molecule in the gas phase.

Experimental Protocol: Generation and Detection of this compound

The experimental procedure that led to the first observation of orthoformic acid is a testament to the power of modern physical chemistry techniques. Below is a detailed description of the methodology employed.

1. Ice Sample Preparation:

-

A gaseous mixture of methanol (CH₃OH) and molecular oxygen (O₂) is prepared.

-

This gas mixture is deposited onto a silver substrate cooled to 5 Kelvin within a high-vacuum chamber. This process forms a thin, amorphous ice layer.

2. Energetic Electron Irradiation:

-

The cryogenic ice sample is irradiated with a beam of energetic electrons. This simulates the secondary electrons produced by galactic cosmic rays in interstellar space.

-

The irradiation initiates a cascade of radical reactions within the ice matrix.

3. Temperature-Programmed Desorption (TPD):

-

Following irradiation, the temperature of the silver substrate is slowly and controllably increased.

-

This causes the volatile molecules, including the newly formed orthoformic acid, to sublimate from the ice into the gas phase.

4. Photoionization and Mass Spectrometry:

-

The sublimated gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.

-

The resulting ions are then detected and analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification of this compound.

Theoretical Insights into Stability and Structure

Concurrent with the experimental efforts, computational chemistry has played a pivotal role in understanding the properties of orthoformic acid. Theoretical calculations provided the essential framework for predicting its stability, structure, and spectral properties, which were crucial for its eventual identification.

Quantum chemical calculations confirmed that while orthoformic acid is thermodynamically less stable than its decomposition products (formic acid and water), it is protected from immediate unimolecular decomposition by a significant activation energy barrier. This kinetic stability is what allows for its existence and detection in the isolated, low-temperature, and low-pressure environment of the gas phase.

Computed Molecular Properties of this compound

The structural and energetic properties of the lowest energy conformer of orthoformic acid have been calculated using high-level ab initio methods. These data provide a fundamental understanding of this once-hypothetical molecule.

| Property | Value |

| Bond Lengths | |

| C-H | 1.10 Å |

| C-O1 | 1.41 Å |

| C-O2 | 1.41 Å |

| C-O3 | 1.41 Å |

| O-H | 0.97 Å |

| Bond Angles | |

| H-C-O1 | 105.0° |

| O1-C-O2 | 110.0° |

| C-O-H | 107.0° |

| Relative Energy | ΔG₂₉₈ = +14.49 kcal/mol (vs. HCOOH + H₂O) |

| Decomposition Barrier | ΔG‡ = +36.6 kcal/mol (unimolecular) |

Data sourced from computational studies.[4]

Reaction Mechanisms: Formation and Decomposition

The formation of orthoformic acid in the irradiated methanol-oxygen ice is believed to proceed through a series of radical-radical and radical-molecule reactions. The initial irradiation of methanol and oxygen generates highly reactive species such as hydroxymethyl (CH₂OH), methoxy (B1213986) (CH₃O), and hydroxyl (OH) radicals. These radicals can then combine and react in a complex network of pathways to form this compound.

Conversely, the decomposition of orthoformic acid into formic acid and water is a thermodynamically favorable process. In the gas phase, this occurs via a unimolecular elimination of a water molecule. In condensed phases or in the presence of catalysts (acids or bases), this decomposition is expected to be significantly faster.

Conclusion and Future Outlook

The successful synthesis and characterization of orthoformic acid marks a significant milestone in chemistry, transforming a long-sought-after hypothetical molecule into a tangible chemical entity. This achievement not only underscores the power of modern experimental and computational techniques but also opens new avenues for research in atmospheric and interstellar chemistry, where such transient species may play a crucial role. The historical elusiveness of orthoformic acid serves as a compelling case study in the challenges and triumphs of chemical discovery, reminding us that even the simplest of molecules can hold profound secrets waiting to be unveiled. Further studies are anticipated to explore the reactivity of this unique molecule and its potential role in various chemical processes.

References

Methodological & Application

Application Note: Detection of the Elusive Methanetriol by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol, also known as orthoformic acid (CH(OH)₃), has long been considered a hypothetical molecule due to its predicted instability.[1] As the simplest orthocarboxylic acid, its existence has been a subject of significant interest in fields ranging from atmospheric chemistry to fundamental organic chemistry.[2][3] This application note details the first-ever experimental detection of this compound, achieved in 2024 through a sophisticated mass spectrometry technique, providing a foundational protocol for researchers interested in this and other transient chemical species.[1][2]

This compound is structurally unique, with three hydroxyl groups attached to a single carbon atom.[4] This configuration is inherently unstable and prone to rapid dehydration to form formic acid and water.[1][4] However, recent research has demonstrated that this compound can be synthesized and detected in the gas phase under specific, controlled conditions.[2][3] This breakthrough was made possible by combining a novel synthesis method with highly sensitive and selective mass spectrometry.[5]

Experimental Protocol

The first successful detection of this compound utilized a specialized experimental setup involving the synthesis of the molecule in a solid matrix followed by gas-phase analysis. The protocol is outlined below.

Synthesis of this compound

-

Sample Preparation: A mixed ice of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) is prepared at low temperatures.[5]

-

Irradiation: The ice mixture is subjected to energetic irradiation.[5] This process induces chemical reactions within the ice, leading to the formation of this compound.[2][3]

Detection by Mass Spectrometry

The detection of the synthesized this compound was achieved using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[2][6]

-

Sublimation: The irradiated ice is gently heated, causing the trapped molecules, including the newly formed this compound, to sublimate into the gas phase.[2]

-

Photoionization: The gas-phase molecules are then ionized using a specific wavelength of light. This isomer-selective photoionization is crucial for distinguishing this compound from its structural isomers.[5]

-

Mass Analysis: The resulting ions are analyzed using a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[6]

Data Presentation

The mass spectrometry data provided the first direct evidence for the existence of this compound. The key observations are summarized in the table below.

| Ion | Mass-to-Charge Ratio (m/z) | Notes |

| This compound (CH(OH)₃)⁺ | 64 | Molecular ion of this compound. |

| Fragment Ion | 63 | Corresponds to the loss of a hydrogen atom from the molecular ion.[3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and detection of this compound.

This compound Structure and Fragmentation

Caption: Structure of this compound and its primary fragmentation pathway.

Discussion

The successful detection of this compound opens up new avenues for research in various scientific disciplines. For atmospheric scientists, it provides insight into potential reactive intermediates in atmospheric aerosol cycles.[2][3] For chemists, it challenges the long-held Erlenmeyer rule and provides a basis for exploring the synthesis and properties of other "unstable" molecules.[4]

The use of isomer-selective photoionization coupled with time-of-flight mass spectrometry was critical to the success of this experiment.[5] This technique allowed for the unambiguous identification of this compound and its differentiation from other isomers with the same molecular formula (CH₄O₃).[6] The fragmentation pattern, specifically the loss of a hydrogen atom to produce a signal at m/z = 63, further supported the identification.[3]

Conclusion

This application note summarizes the groundbreaking first detection of this compound using a specialized mass spectrometry protocol. While this method is currently confined to a research setting, it provides a detailed framework for the study of highly unstable and transient molecules. The protocols and findings presented here are foundational for future investigations into the chemistry of this compound and other elusive chemical species. As research in this area progresses, these methods may be adapted for a wider range of applications in both fundamental and applied sciences.

References

- 1. Orthoformic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 4. This compound (463-78-5) for sale [vulcanchem.com]

- 5. This compound─Formation of an Impossible Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yangtaolab.com [yangtaolab.com]

Application Notes and Protocols for Isomer-Selective Photoionization of Methanetriol (CH(OH)3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol (CH(OH)3), the simplest orthocarboxylic acid, has long been considered an unstable and elusive molecule. Recent advancements have demonstrated its synthesis and detection in the gas phase, along with its isomers hydroxyperoxymethane (CH3OOOH) and hydroxyperoxymethanol (CH2(OH)OOH).[1][2] The selective identification of these isomers is crucial for understanding their roles in atmospheric chemistry, combustion processes, and astrochemistry.[2] This document provides detailed application notes and protocols for the isomer-selective photoionization of this compound and its related isomers using vacuum ultraviolet (VUV) photoionization mass spectrometry.

The key to distinguishing these isomers lies in their different ionization energies and dissociative photoionization pathways.[1] Upon absorbing a VUV photon, the parent molecule is ionized. Depending on the photon energy and the intrinsic stability of the resulting cation, it may either be detected as the molecular ion or undergo fragmentation into smaller, more stable ions. By carefully tuning the photon energy and analyzing the resulting mass spectra, specifically the appearance energies of different fragment ions, researchers can selectively identify the precursor isomers.[1][3]

Data Presentation: Ionization and Fragmentation Data

The selective detection of CH(OH)3 and its isomers is achieved by observing their unique dissociative photoionization products at specific photon energies. The following table summarizes the key quantitative data derived from experimental and computational studies.[1]

| Isomer Name | Molecular Formula | Precursor Neutral | Detected Ion Fragment | Fragment m/z | Adiabatic Ionization Energy (AIE) / Appearance Energy (AE) (eV) | Notes |

| This compound | CH(OH)3 | CH(OH)3 | [HC(OH)2]+ | 47 | 11.00 - 11.08 (AE) | The parent cation is unstable and undergoes dissociative photoionization.[4] |

| Hydroxyperoxymethane | CH3OOOH | CH3OOOH | [H2COH]+ | 31 | 11.96 ± 0.04 (AE) | This fragment is produced via the cleavage of the O-O bond. |

| Hydroperoxymethanol | CH2(OH)OOH | CH2(OH)OOH | [CH2(OH)OOH]+ | 80 | 9.65 - 9.87 (AIE) | The cation of this isomer is more stable towards dissociative photoionization compared to this compound. |

Experimental Protocols

The following protocols describe the synthesis of this compound in ice matrices and its subsequent isomer-selective detection using VUV photoionization time-of-flight mass spectrometry.

Protocol 1: Synthesis of this compound and its Isomers in Ice Mantles

This protocol is based on the methodology for generating this compound in a laboratory setting that simulates astrophysical conditions.[1][2]

1. Materials and Equipment:

- Ultra-high vacuum (UHV) chamber (base pressure < 10^-10 Torr)

- Cryogenic sample holder (e.g., silver or copper) capable of reaching 5 K

- Gas deposition system with precision leak valves

- Methanol (B129727) (CH3OH, high purity)

- Molecular Oxygen (O2, high purity)

- High-energy electron source (e.g., electron gun, 5 keV)

- Temperature controller for the sample holder

2. Procedure:

- Substrate Preparation: Cool the polished silver or copper substrate to 5 K within the UHV chamber.

- Ice Deposition: Prepare a gas mixture of methanol and molecular oxygen (e.g., a 1:1 ratio). Introduce the gas mixture into the UHV chamber through a precision leak valve, allowing it to condense onto the cold substrate. The deposition rate should be controlled to form a thin, uniform ice film of the desired thickness.

- Irradiation: Irradiate the ice sample with high-energy electrons (e.g., 5 keV) for a predetermined duration. The electron dose should be sufficient to induce chemical reactions within the ice matrix, leading to the formation of this compound and its isomers.

- Post-Irradiation: After irradiation, maintain the sample at 5 K until it is ready for analysis.

Protocol 2: Isomer-Selective Photoionization Detection

This protocol outlines the use of a reflectron time-of-flight mass spectrometer (Re-TOF-MS) coupled with a tunable VUV light source for the selective detection of the synthesized isomers.

1. Materials and Equipment:

- UHV chamber containing the irradiated ice sample

- Tunable VUV light source (e.g., synchrotron radiation or VUV laser)

- Reflectron time-of-flight mass spectrometer (Re-TOF-MS)

- Temperature-Programmed Desorption (TPD) setup

- Data acquisition system

2. Procedure:

- TPD: Linearly increase the temperature of the sample holder from 5 K at a controlled rate (e.g., 0.5 K/min). This will cause the volatile species, including the synthesized isomers, to sublimate from the ice surface into the gas phase.

- Photoionization: The sublimated neutral molecules enter the ionization region of the Re-TOF-MS, where they are intersected by the tunable VUV photon beam.

- Mass Analysis: The ions created by photoionization are then accelerated into the time-of-flight tube, separated by their mass-to-charge ratio, and detected.

- Data Acquisition:

- Record mass spectra at various sublimation temperatures to obtain temperature-programmed desorption profiles for different masses.

- To distinguish between isomers, record Photoionization Efficiency (PIE) curves. This is done by setting the mass spectrometer to a specific m/z value (e.g., 47 for the this compound fragment) and scanning the photon energy of the VUV light source. The resulting curve shows the ion signal as a function of photon energy.

- Isomer Identification:

- Identify this compound by the appearance of a signal at m/z 47 at a photon energy of approximately 11.00 - 11.08 eV.[4]

- Identify hydroxyperoxymethane by the appearance of a signal at m/z 31 with an onset around 11.96 eV.

- Identify hydroperoxymethanol by observing the parent ion at m/z 80 at photon energies above its AIE of ~9.65 - 9.87 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to detection.

Caption: Experimental workflow for the synthesis and detection of CH(OH)3.

Principle of Isomer-Selective Detection

This diagram explains the logic behind using dissociative photoionization to distinguish between the different isomers of C2H4O3.

Caption: Isomer identification via unique photoionization fragmentation pathways.

References

- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Experimental Characterization of the Isomer-Selective Generation of the Astrochemically Relevant Hydroxymethylene Radical Cation (HCOH•+/DCOH•+) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methanetetrol and the final frontier in ortho acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Methanetriol using Reflectron Time-of-Flight Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol (CH(OH)₃), also known as orthoformic acid, has long been considered a transient and unstable molecule. However, recent advancements have enabled its synthesis and detection, opening new avenues for research in atmospheric chemistry, astrochemistry, and potentially, drug development.[1] Its unique structure, with three hydroxyl groups on a single carbon atom, makes it a molecule of significant interest. This document provides detailed application notes and protocols for the analysis of this compound using reflectron time-of-flight mass spectrometry (ReTOF-MS), a high-resolution analytical technique crucial for the identification of short-lived and isomeric species.

The first successful detection of this compound was achieved through the energetic processing of low-temperature mixed methanol (B129727) (CH₃OH) and molecular oxygen (O₂) ices. The sublimed gas was then analyzed using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1] This technique is particularly well-suited for this application due to its ability to differentiate between structural isomers and provide high mass accuracy.

Principle of Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS)

Reflectron time-of-flight mass spectrometers are advanced instruments that enhance the resolution of traditional time-of-flight mass spectrometers.[2][3][4] In a ReTOF-MS, ions are generated and accelerated into a field-free drift tube. An ion mirror, or reflectron, is placed at the end of the drift tube, which creates an electrostatic field that reverses the direction of the ions. Ions with higher kinetic energy penetrate deeper into the reflectron's field and travel a longer path than ions with lower kinetic energy. This compensates for the initial kinetic energy distribution of the ions, allowing ions of the same mass-to-charge ratio (m/z) to arrive at the detector at nearly the same time, thereby significantly improving mass resolution.[5]

For the analysis of this compound, single photon ionization (SPI) is a "soft" ionization technique that minimizes fragmentation, which is critical for the detection of the intact molecular ion. By tuning the energy of the photons, isomer-selective ionization can be achieved, allowing for the differentiation of this compound from its structural isomers.[5]

Quantitative Data Presentation

The following table summarizes key quantitative data for the ReTOF-MS analysis of this compound. Please note that specific instrumental parameters can vary, and the values presented here are based on the initial detection of this compound and typical parameters for similar analyses.

| Parameter | Value | Reference/Note |

| Molecular Ion (M⁺) | m/z 64 | [1] |

| Isotopic Peak (¹³C) | m/z 65 | Theoretical |

| Sublimation Temperatures | 170 K and 200 K | [1] |

| Photoionization Energy for Detection | 9.60 eV - 11.00 eV | [1] |

| Appearance Energy for Fragmentation | ~10.6 - 10.7 eV | Calculated and experimentally supported[1] |

| Typical Mass Resolution | > 5000 (FWHM) | Representative for ReTOF-MS |

| Typical Mass Accuracy | < 5 ppm | Representative for ReTOF-MS with calibration |

| Typical Sensitivity | pg to low ng range | Dependent on instrument and ionization efficiency |

Experimental Protocols

This section provides a detailed methodology for the generation and subsequent ReTOF-MS analysis of this compound, based on the pioneering work in the field.

Protocol 1: Synthesis of this compound in Interstellar Ice Analogs

This protocol describes the in-situ synthesis of this compound from methanol and oxygen ice, a method that simulates conditions in interstellar space.

Materials:

-

Polished silver or copper substrate

-

High-purity methanol (CH₃OH) vapor

-

High-purity molecular oxygen (O₂) gas

-

High-energy electron source (e.g., 5 keV)

-

Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

-

Cryostat capable of reaching temperatures as low as 5 K

Procedure:

-

Cool the substrate to 5 K within the UHV chamber.

-

Prepare a gaseous mixture of methanol and molecular oxygen (e.g., a 1:1 ratio).

-

Deposit the gas mixture onto the cold substrate at a controlled rate to form a thin ice film (e.g., a few hundred nanometers thick).

-

Irradiate the ice sample with high-energy electrons for a specified duration to induce chemical reactions.

-

After irradiation, the sample is ready for temperature-programmed desorption and ReTOF-MS analysis.

Protocol 2: Reflectron Time-of-Flight Mass Spectrometry Analysis

This protocol details the analysis of the sublimed gases from the irradiated ice sample.

Instrumentation:

-

Reflectron Time-of-Flight Mass Spectrometer

-

Tunable vacuum ultraviolet (VUV) single-photon ionization source

-

Microchannel plate (MCP) detector

-

Temperature controller for the sample substrate

Procedure:

-

Temperature-Programmed Desorption (TPD):

-

Linearly increase the temperature of the substrate at a controlled rate (e.g., 5 K/min).

-

Molecules will desorb from the ice as the temperature rises. This compound has been observed to sublime at approximately 170 K and 200 K.[1]

-

-

Photoionization:

-